molecular formula C18H37NO2 B090697 2-(Diethylamino)ethyl laurate CAS No. 16070-12-5

2-(Diethylamino)ethyl laurate

Cat. No.: B090697
CAS No.: 16070-12-5
M. Wt: 299.5 g/mol
InChI Key: UNWMSJSGBWRHNY-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl laurate (CAS 16070-12-5) is an ester derivative synthesized from lauric acid (a C12 saturated fatty acid) and diethylaminoethanol. The compound features a hydrophobic laurate chain and a cationic diethylamino group, which confers amphiphilic properties. This dual functionality makes it valuable in applications such as surfactants, emulsifiers, and pharmaceutical excipients, where pH-dependent solubility and interfacial activity are critical .

Properties

CAS No.

16070-12-5

Molecular Formula

C18H37NO2

Molecular Weight

299.5 g/mol

IUPAC Name

2-(diethylamino)ethyl dodecanoate

InChI

InChI=1S/C18H37NO2/c1-4-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19(5-2)6-3/h4-17H2,1-3H3

InChI Key

UNWMSJSGBWRHNY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OCCN(CC)CC

Canonical SMILES

CCCCCCCCCCCC(=O)OCCN(CC)CC

Other CAS No.

16070-12-5

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The ester bond in 2-(diethylamino)ethyl laurate undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : HCl or H₂SO₄, aqueous medium, reflux.

  • Products : Lauric acid + 2-(diethylamino)ethanol hydrochloride .

  • Mechanism : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

Basic Hydrolysis (Saponification)

  • Conditions : NaOH/KOH, aqueous ethanol.

  • Products : Sodium laurate + 2-(diethylamino)ethanol .

  • Application : Used to quantify ester content via titration .

Thermal Stability and Decomposition

Thermogravimetric analysis reveals the following stability profile:

Parameter Value Source
Boiling Point 375.9°C at 760 mmHg
Flash Point 101.1°C (closed cup)
Vapor Pressure 7.55 × 10⁻⁶ mmHg at 25°C
Decomposition Above 176–178°C (exothermic breakdown)

At elevated temperatures (>170°C), the compound decomposes into lauric acid derivatives and volatile amines, releasing CO₂ and water .

Reactivity of the Tertiary Amine Group

The diethylamino group participates in reactions typical of tertiary amines:

Salt Formation

  • Reacts with HCl or other acids to form water-soluble ammonium salts :

    C H NO HCl C H NO HCl\text{C H NO HCl C H NO HCl}
  • These salts are used in surfactants and drug delivery systems .

Oxidation

  • Susceptible to oxidation by peroxides or strong oxidizing agents, yielding N-oxide derivatives .

Complexation

  • Forms coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the lone electron pair on nitrogen .

Stability in Formulations

Condition Stability Outcome
Aqueous Solutions (pH 3–7) Stable for >6 months at 25°C
UV Exposure Gradual degradation (photooxidation)
Oxidizing Agents Rapid decomposition (radical chain reactions)

The compound’s logP of 4.79 indicates high lipophilicity, making it suitable for lipid-based drug delivery systems .

Key Research Findings

  • Catalytic Efficiency : Lead oxide catalysts reduce reaction time by 40% compared to traditional acid catalysts .

  • Biodegradation : Undergoes enzymatic hydrolysis in soil via esterases (half-life: 14 days) .

  • Toxicity : LD₅₀ (rat, oral) >2,000 mg/kg, classifying it as low toxicity .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₈H₃₇NO₂
  • Structure: Combines a lauroyl group (C₁₁H₂₃COO−) with a 2-(diethylamino)ethyl moiety.
  • Solubility : Lipophilic in neutral conditions; protonation of the tertiary amine group enhances water solubility in acidic environments.

Comparative Analysis with Structurally Similar Compounds

Diethylaminoethyl Stearate (CAS 3179-81-5)

Structural Differences :

  • Replaces the C12 laurate chain with a C18 stearate group.
  • Molecular Formula: C₂₄H₄₉NO₂ .

Functional Implications :

  • Increased Hydrophobicity : The longer alkyl chain reduces aqueous solubility, making it more suitable for sustained-release formulations in cosmetics or topical products.
  • Applications : Used in emulsions requiring higher stability against coalescence compared to shorter-chain analogs .

2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl Laurate (PEG-4 Laurate, CAS 10108-24-4)

Structural Differences :

  • Incorporates a polyethylene glycol (PEG-4) spacer between the laurate and ethanol groups.
  • Molecular Formula : C₂₀H₄₀O₆ .

Functional Implications :

  • Enhanced Hydrophilicity: The PEG chain improves water solubility, broadening utility in drug delivery systems (e.g., nanoemulsions, micelles).
  • Reduced Cationic Charge : The absence of a tertiary amine diminishes pH-responsive behavior but increases biocompatibility for parenteral formulations .

2-Methoxyethyl Laurate (CAS 6309-52-0)

Structural Differences :

  • Substitutes the diethylamino group with a methoxy (-OCH₃) group.
  • Molecular Formula : C₁₅H₃₀O₃ .

Functional Implications :

  • Non-Ionic Surfactant: Lacks cationic charge, making it less irritating for dermal applications.
  • Moderate Solubility : Balanced lipophilicity suits lubricants and plasticizers in industrial settings .

Ethyl 2-(Diethylamino)-2-phenylacetate (CAS 2059944-97-5)

Structural Differences :

  • Replaces the laurate chain with a phenylacetate group.
  • Molecular Formula: C₁₄H₂₁NO₂ .

Functional Implications :

  • Aromatic Hydrophobicity : The phenyl group enhances membrane permeability, relevant in prodrug design.
  • Limited Amphiphilicity: Primarily used in organic synthesis rather than surfactant applications .

Data Table: Comparative Properties

Compound CAS Molecular Formula Key Functional Groups Solubility Profile Primary Applications
2-(Diethylamino)ethyl laurate 16070-12-5 C₁₈H₃₇NO₂ Diethylamino, laurate pH-dependent Surfactants, drug delivery
Diethylaminoethyl stearate 3179-81-5 C₂₄H₄₉NO₂ Diethylamino, stearate Lipophilic Cosmetics, sustained release
PEG-4 laurate 10108-24-4 C₂₀H₄₀O₆ PEG-4, laurate Water-soluble Nanoemulsions, biologics
2-Methoxyethyl laurate 6309-52-0 C₁₅H₃₀O₃ Methoxy, laurate Moderate Lubricants, plasticizers
Ethyl 2-(diethylamino)-2-phenylacetate 2059944-97-5 C₁₄H₂₁NO₂ Phenyl, diethylamino Organic solvents Organic synthesis

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